2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium
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Overview
Description
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is a compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium typically involves the reaction of 2-methylimidazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Addition: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Reduction: 2-Methyl-1,3-bis[(4-aminophenyl)methyl]imidazol-1-ium.
Substitution: Various substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of nitro groups and the imidazole ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Clotrimazole: An antifungal agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitrophenyl groups enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C18H17N4O4+ |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium |
InChI |
InChI=1S/C18H17N4O4/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26/h2-11H,12-13H2,1H3/q+1 |
InChI Key |
FFWBCNBAOBCIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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